2,3-Dibromo-6-fluoropiridina

Descripción general

Descripción

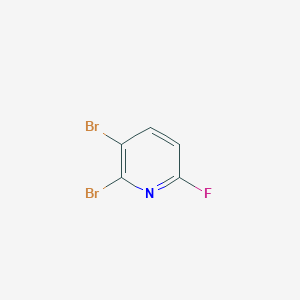

2,3-Dibromo-6-fluoropyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms and one fluorine atom on the pyridine ring

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : 2,3-Dibromo-6-fluoropyridine serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical development. Its unique electronic properties due to halogen substitutions facilitate various chemical reactions.

Biology

- Synthesis of Bioactive Molecules : The compound is utilized in synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators. For instance, it has been explored for its potential to inhibit enzymes involved in metabolic pathways relevant to cancer therapy .

- Antimicrobial Activity : Research indicates that halogenated pyridines like 2,3-dibromo-6-fluoropyridine exhibit antimicrobial properties. Studies have shown enhanced activity against various bacterial strains due to their ability to disrupt cellular processes.

Medicine

- Drug Development : The compound acts as a precursor for developing drug candidates targeting specific enzymes or receptors. Its potential anticancer activity has been highlighted in research involving breast cancer cell lines, where it demonstrated significant cytotoxicity with IC50 values indicating potent activity compared to non-halogenated analogs .

Anticancer Activity

A study investigated the effects of 2,3-dibromo-6-fluoropyridine on various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells with IC50 values demonstrating its potential as an anticancer agent.

Neuroprotective Effects

Another case study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers in neuronal cells, suggesting a role in treating neurodegenerative diseases.

Research Findings

Recent findings affirm the versatility of this compound across various biological contexts:

Mecanismo De Acción

Target of Action

Fluoropyridines, in general, have been known for their interesting and unusual physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Mode of Action

It’s known that fluoropyridines can undergo various reactions with nucleophilic reagents . For instance, it was proposed that under basic conditions, certain salts undergo heterolytic C-H bond cleavage to form a carbene, which in turn eliminates F¯ to give a cation .

Biochemical Pathways

Fluoropyridines are often used in the synthesis of f18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . This suggests that they may play a role in modulating biochemical pathways related to these conditions.

Result of Action

Given the use of fluoropyridines in the synthesis of biologically active compounds , it can be inferred that they may have significant effects at the molecular and cellular levels.

Action Environment

The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties . This suggests that environmental factors could potentially influence the action of 2,3-Dibromo-6-fluoropyridine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-fluoropyridine typically involves the halogenation of fluoropyridine derivatives. One common method is the bromination of 6-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods: On an industrial scale, the production of 2,3-Dibromo-6-fluoropyridine can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dibromo-6-fluoropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura and Stille coupling reactions, where it reacts with organoboron or organotin reagents in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran are commonly used.

Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate or tris(dibenzylideneacetone)dipalladium, along with ligands like triphenylphosphine, are employed under mild conditions.

Major Products:

Nucleophilic Substitution: Substituted pyridine derivatives with functional groups such as amines, ethers, or thioethers.

Cross-Coupling Reactions: Biaryl or heteroaryl compounds with diverse functional groups.

Comparación Con Compuestos Similares

- 2,3-Dibromo-4-fluoropyridine

- 2,3-Dibromo-5-fluoropyridine

- 2,3-Dibromo-6-chloropyridine

Comparison: 2,3-Dibromo-6-fluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, this compound exhibits distinct electronic properties and steric effects, making it a valuable intermediate in the synthesis of specialized organic molecules .

Actividad Biológica

2,3-Dibromo-6-fluoropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

2,3-Dibromo-6-fluoropyridine is characterized by the presence of bromine and fluorine substituents on the pyridine ring. Its molecular formula is , and it exhibits notable physicochemical properties influenced by the halogen substituents.

Biological Activity

Antimicrobial Activity

Research has indicated that halogenated pyridines, including 2,3-dibromo-6-fluoropyridine, exhibit antimicrobial properties. A study highlighted that compounds with halogen substitutions can enhance activity against various bacterial strains due to their ability to disrupt cellular processes .

Inhibition of Enzymatic Activity

Studies have shown that 2,3-dibromo-6-fluoropyridine can act as an inhibitor for certain enzymes. For instance, it has been evaluated for its potential to inhibit enzymes involved in metabolic pathways relevant to cancer therapy. The structure-activity relationship (SAR) indicates that the presence of bromine and fluorine atoms significantly influences inhibitory potency .

Synthesis

The synthesis of 2,3-dibromo-6-fluoropyridine typically involves electrophilic bromination and fluorination processes. The following table summarizes various synthetic routes:

| Method | Reagents | Yield (%) | Notes |

|---|---|---|---|

| Electrophilic Bromination | Bromine in acetic acid | 70 | Selective for positions 2 and 3 on pyridine |

| Fluorination | Selectfluor® under mild conditions | 60 | Generates fluorinated derivatives effectively |

Case Studies

-

Anticancer Activity

A study investigated the effects of 2,3-dibromo-6-fluoropyridine on cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity compared to non-halogenated analogs . -

Neuroprotective Effects

Another case study explored the neuroprotective effects of this compound in models of neurodegeneration. Results showed that it could reduce oxidative stress markers in neuronal cells, suggesting a potential role in treating neurodegenerative diseases .

Research Findings

Recent findings affirm the versatility of 2,3-dibromo-6-fluoropyridine in various biological contexts:

- Mechanism of Action : The compound's mechanism appears to involve interaction with cellular membranes and alteration of lipid bilayer integrity, leading to increased permeability and subsequent cellular effects .

- Pharmacokinetics : Studies on pharmacokinetic profiles reveal favorable absorption characteristics, making it a candidate for further development in drug formulation .

Propiedades

IUPAC Name |

2,3-dibromo-6-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-3-1-2-4(8)9-5(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRKFBHQDMTIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.